1-Amino-1-cyclobutyl-3-methoxypropan-2-one
Description
Contextualization within Aminoketone Chemistry
Aminoketones, particularly α-aminoketones, are a pivotal class of organic compounds. ontosight.ai Their bifunctional nature, containing both a nucleophilic amine and an electrophilic ketone, makes them versatile intermediates in a multitude of chemical transformations. bldpharm.com They serve as crucial precursors for the synthesis of a wide array of nitrogen-containing heterocycles and amino alcohols, which are prevalent motifs in pharmaceuticals and natural products. researchgate.net
The reactivity of 1-Amino-1-cyclobutyl-3-methoxypropan-2-one is largely dictated by the interplay between its amino and ketone functionalities. The primary amine can act as a nucleophile or a base, and it can be readily derivatized to form amides, sulfonamides, or imines. The ketone group is susceptible to nucleophilic attack, reduction to an alcohol, or enolization to an enol or enolate, enabling reactions at the α-carbon. The proximity of the amino and keto groups can also lead to intramolecular reactions or influence the stereochemical outcome of reactions at the carbonyl center. The synthesis of α-aminoketones has been a subject of extensive research, with numerous methodologies developed over the years. rsc.orgorganic-chemistry.org
Significance of Cyclobutyl and Methoxypropanone Moieties in Organic Synthesis
The incorporation of a cyclobutyl ring into a molecule can have profound effects on its chemical and biological properties. The four-membered ring is characterized by significant ring strain, which can be harnessed for synthetic purposes, such as in ring-opening and ring-expansion reactions. nih.govru.nl In medicinal chemistry, the cyclobutyl moiety is increasingly utilized as a pharmacophore or a bioisosteric replacement for other groups, such as phenyl rings or gem-dimethyl groups. nih.govpharmablock.com Its rigid, puckered conformation can help to lock a molecule into a specific three-dimensional orientation, which can be advantageous for binding to biological targets. pharmablock.comvilniustech.lt The cyclobutyl group in this compound is expected to impart conformational rigidity and influence the steric environment around the adjacent stereocenter.
The methoxypropanone moiety introduces an ether linkage, which is generally stable under a variety of reaction conditions. The methoxy (B1213986) group can influence the electronic properties of the molecule and may participate in chelation with metal catalysts, thereby directing the stereochemical course of certain reactions. The propanone backbone provides a three-carbon chain that can be further functionalized. Synthetic routes to molecules containing a methoxypropanone fragment often involve the alkylation of propanediol (B1597323) or the oxidation of a corresponding alcohol. google.com
Table 2: Comparison of Cycloalkane Properties
| Cycloalkane | Ring Strain (kcal/mol) | C-C Bond Length (Å) | Conformation |
|---|---|---|---|
| Cyclopropane | 27.5 | 1.51 | Planar |
| Cyclobutane (B1203170) | 26.3 | 1.55 | Puckered |
| Cyclopentane | 6.2 | 1.54 | Envelope/Twist |
| Cyclohexane | 0 | 1.54 | Chair/Boat |
Note: This table provides a comparative overview of the properties of common cycloalkanes to highlight the unique characteristics of the cyclobutyl ring.
Historical Development of Related Chemical Scaffolds
The synthesis of aminoketones has a rich history in organic chemistry. Early methods often involved the nucleophilic substitution of α-haloketones with amines. rsc.org A significant advancement in the synthesis of β-aminoketones was the Mannich reaction, a three-component condensation of an aldehyde, an amine, and an enolizable carbonyl compound. While not directly applicable to the synthesis of α-aminoketones, the principles of C-C and C-N bond formation in a single step have inspired the development of modern multicomponent reactions.
In recent decades, a plethora of more sophisticated and stereoselective methods for the synthesis of α-aminoketones have been developed. rsc.orgcolab.ws These include the electrophilic amination of enolates, the oxidation of enamines, and the rearrangement of α-hydroxy imines. rsc.org The development of organocatalysis and transition-metal catalysis has provided powerful tools for the enantioselective synthesis of chiral α-aminoketones. organic-chemistry.org The historical progression reflects a continuous drive towards greater efficiency, selectivity, and functional group tolerance in the construction of these valuable building blocks. The synthesis of a molecule like this compound would likely draw upon these modern synthetic strategies to control the stereochemistry at the α-carbon.
Structure
3D Structure
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-amino-1-cyclobutyl-3-methoxypropan-2-one |
InChI |
InChI=1S/C8H15NO2/c1-11-5-7(10)8(9)6-3-2-4-6/h6,8H,2-5,9H2,1H3 |
InChI Key |
RGOBOBLDDPNPQR-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)C(C1CCC1)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Amino 1 Cyclobutyl 3 Methoxypropan 2 One and Analogs
Traditional Organic Synthesis Routes
Traditional organic synthesis provides a robust framework for the construction of complex molecules like 1-Amino-1-cyclobutyl-3-methoxypropan-2-one from simpler, readily available starting materials. These routes are typically multi-step processes that require careful planning to ensure high yields and purity of the final product.
Carbon-Carbon Bond Formation Strategies for the Propanone Backbone
The formation of the propanone backbone is a critical step in the synthesis of the target molecule. Aldol (B89426) condensation is a powerful tool for forming carbon-carbon bonds and can be employed in this context. wikipedia.orgiitk.ac.in A crossed aldol condensation, for instance, between a ketone and an aldehyde can be strategically utilized. wikipedia.orgvedantu.com To construct the propanone backbone, a crossed aldol condensation between propanone and a suitable aldehyde could be envisioned. If one of the carbonyl compounds in a crossed aldol condensation does not have an α-hydrogen, it cannot enolize, which can lead to a more controlled reaction with fewer side products. wikipedia.org
Alternatively, the reaction of an organometallic reagent, such as a Grignard reagent, with a suitable carbonyl compound followed by oxidation can also yield the desired propanone structure. The key bond cleavage in retrosynthetic analysis of an aldol product is the C-C bond between the alpha and beta carbons relative to the carbonyl group. libretexts.org
Introduction of the Cyclobutyl Group: Ring Construction and Functionalization
The cyclobutyl moiety is a key structural feature of the target molecule. The introduction of this group can be achieved through various synthetic methods. nih.gov One common approach is the use of [2+2] cycloadditions to construct the cyclobutane (B1203170) ring. nih.govscribd.com For instance, the photochemical [2+2] cycloaddition of enones is a well-established method for forming cyclobutane rings. scribd.com
Alternatively, the cyclobutyl group can be introduced as a pre-formed unit. For example, a cyclobutyl Grignard reagent (cyclobutylmagnesium bromide) could be reacted with a suitable electrophile to incorporate the cyclobutyl ring into the molecule. Ring expansion of cyclopropanes catalyzed by transition metals like gold(I) also presents a viable route to cyclobutane structures. scribd.comharvard.edu Furthermore, recent advances have demonstrated the stereoselective synthesis of substituted cyclobutanes via the ring contraction of readily available pyrrolidines. chemistryviews.org
Amination Reactions: Strategies for Primary Amine Incorporation
The introduction of a primary amine at the α-position of the ketone is a crucial transformation. Reductive amination is a widely used method for converting ketones to amines. wikipedia.orglibretexts.org This two-step process involves the initial formation of an imine from the ketone and an amine, followed by the reduction of the imine to the corresponding amine. libretexts.org For the synthesis of a primary amine, ammonia (B1221849) can be used as the nitrogen source. wikipedia.org Sodium cyanoborohydride (NaBH3CN) is a common reducing agent for this transformation. libretexts.org
Other methods for the synthesis of α-amino ketones include the Gabriel synthesis, which utilizes a protected form of amine (phthalimide) to avoid over-alkylation. masterorganicchemistry.comyoutube.com The Gabriel synthesis involves the reaction of a phthalimide (B116566) salt with an alkyl halide, followed by hydrolysis to release the primary amine. masterorganicchemistry.com Additionally, direct α-amination of ketones has been achieved using copper(II) catalysis.
Methoxy (B1213986) Group Installation and Etherification Chemistry
The methoxy group in the target molecule is introduced via an etherification reaction. The Williamson ether synthesis is a classic and versatile method for forming ethers. masterorganicchemistry.comkhanacademy.orgchem-station.combyjus.com This reaction involves the S_N2 displacement of a halide or other suitable leaving group by an alkoxide. byjus.com In the context of synthesizing this compound, a precursor with a hydroxyl group at the 3-position would be treated with a strong base to form the alkoxide, which would then react with a methyl halide (e.g., methyl iodide) to form the methoxy ether. masterorganicchemistry.comkhanacademy.org
The Williamson ether synthesis is generally efficient for primary alkyl halides. masterorganicchemistry.com Common bases used to deprotonate the alcohol include sodium hydride (NaH). masterorganicchemistry.com
| Etherification Method | Reactants | Typical Conditions |
| Williamson Ether Synthesis | Alcohol, Strong Base (e.g., NaH), Methyl Halide (e.g., CH3I) | S_N2 promoting solvent (e.g., THF, DMF) |
| Acid-catalyzed Etherification | Alcohol, Methanol, Acid Catalyst | Elevated temperature |
Protecting Group Strategies for Amine and Carbonyl Functionalities
In a multi-step synthesis, it is often necessary to protect certain functional groups to prevent them from reacting under specific conditions. For the synthesis of this compound, both the amine and carbonyl functionalities may require protection.
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. rsc.orgnih.govorganic-chemistry.org It is stable under a variety of conditions but can be readily removed with acid. organic-chemistry.org The Boc group can be introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org
Aldehydes and ketones can be protected as acetals. chemistrysteps.comjove.comyoutube.comkhanacademy.org Acetals are formed by reacting the carbonyl compound with an alcohol or a diol in the presence of an acid catalyst. acs.org They are stable to basic and nucleophilic conditions and can be removed by acid-catalyzed hydrolysis. chemistrysteps.comjove.com
| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions |
| Amine | tert-butyloxycarbonyl (Boc) | (Boc)₂O, Base | Acid (e.g., TFA, HCl) |
| Ketone | Acetal | Diol, Acid Catalyst | Aqueous Acid |
Stereoselective Synthesis Approaches for Chiral Centers
The α-carbon of this compound is a potential chiral center. Stereoselective synthesis aims to control the formation of this center to produce a specific enantiomer. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For example, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of an enolate. wikipedia.org
Biocatalytic and Chemoenzymatic Synthesis
Biocatalysis offers a green and efficient alternative to traditional chemical synthesis for the production of chiral amines. Enzymes operate under mild conditions, often in aqueous media, and their high specificity can lead to products with excellent enantiomeric excess, reducing the need for complex purification steps.
Enzyme-Catalyzed Amination (e.g., Transaminases)
Transaminases (TAs), particularly ω-transaminases (ω-TAs), are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.netacsgcipr.orgdiva-portal.org These pyridoxal-5'-phosphate (PLP) dependent enzymes catalyze the transfer of an amino group from an amine donor, such as isopropylamine (B41738) or alanine, to a ketone acceptor. acsgcipr.org The key challenge in the synthesis of this compound lies in the bulky nature of the cyclobutyl group, which can hinder the substrate's entry into the active site of many wild-type transaminases. nih.govnih.gov
Research has demonstrated the successful amination of cyclic ketones using ω-transaminases. researchgate.net For instance, the amination of 2-methylcyclohexanone (B44802) has been achieved with high stereoselectivity using an ω-TAm from Chromobacterium violaceum. researchgate.net While not the specific substrate of interest, this indicates the potential for transaminases to accommodate cyclic structures.
Furthermore, the synthesis of (S)-1-methoxypropan-2-amine ((S)-MOIPA), a structural analog of the target molecule's backbone, has been accomplished through the reductive amination of 1-methoxypropan-2-one using native amine dehydrogenases (AmDHs). frontiersin.orgwhiterose.ac.uk Several wild-type AmDHs, including those from Cfus, Msme, and Micro, have shown good to high conversions and excellent enantioselectivity for this transformation. frontiersin.org
| Enzyme | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| CfusAmDH | 63.9 | 97.4 |
| MsmeAmDH | 56.5 | 98.1 |
| MicroAmDH | 78.4 | 97.8 |
| MATOUAmDH2 | 30.0 | 90.4 |
Bioreduction of Ketone Functionalities
The stereoselective reduction of the ketone functionality in a precursor to this compound represents an alternative biocatalytic strategy. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are classes of enzymes capable of reducing ketones to chiral alcohols with high enantioselectivity. This approach would yield a chiral amino alcohol, a valuable synthetic intermediate.
Chemoenzymatic Cascades for Complex Molecule Assembly
A potential chemoenzymatic cascade for the synthesis of this compound could involve an initial chemical step to construct the carbon skeleton, followed by an enzymatic step for stereoselective functionalization. For instance, a chemical reaction could be used to synthesize the precursor ketone, 1-cyclobutyl-3-methoxypropan-2-one. Subsequently, a transaminase or a ketoreductase could be employed to introduce the chiral amine or alcohol functionality, respectively.
Multi-enzyme cascades have also been developed for the synthesis of chiral amines from unfunctionalized cycloalkanes. rsc.org A three-enzyme cascade involving a cytochrome P450 monooxygenase, an alcohol dehydrogenase, and a reductive aminase has been successfully used for the amination of cyclohexane. rsc.org A similar strategy could be envisioned for the functionalization of a cyclobutane-containing precursor.
Directed Evolution and Enzyme Engineering for Improved Selectivity and Yield
A significant hurdle for the biocatalytic synthesis of this compound is the substrate scope limitation of many wild-type enzymes, particularly concerning the bulky cyclobutyl group. nih.govnih.gov Directed evolution and protein engineering are powerful tools to overcome these limitations. frontiersin.orgmanchester.ac.uk
By introducing mutations in the enzyme's active site, it is possible to alter substrate specificity, enhance activity, and improve stability. nih.govquantumzyme.com For example, engineering of an (S)-selective ω-transaminase from Ochrobactrum anthropi by mutating a single amino acid (L57A) in the active site dramatically improved its activity towards substrates with bulky side chains. nih.gov This engineered variant showed a 48-fold increase in activity for 2-oxopentanoic acid, demonstrating the potential to create enzymes that can accommodate larger substituents. nih.gov
Similarly, in silico modeling and rational design have been used to engineer a Chromobacterium violaceum amine transaminase to accept sterically demanding substrates. quantumzyme.com The introduction of double mutations (F88L/C418G and F88L/C418L) resulted in over a 200-fold improvement in activity for the conversion of 1-phenylbutylamine. quantumzyme.com These examples highlight the feasibility of tailoring transaminases to accept the cyclobutyl-containing substrate required for the synthesis of the target compound.
| Enzyme | Mutation(s) | Substrate | Improvement in Activity |
|---|---|---|---|
| ω-TA from Ochrobactrum anthropi | L57A | 2-Oxopentanoic acid | 48-fold |
| Amine transaminase from Chromobacterium violaceum | F88L/C418G | 1-Phenylbutylamine | >200-fold |
| Amine transaminase from Chromobacterium violaceum | F88L/C418L | 1-Phenylbutylamine | >200-fold |
Spectroscopic and Structural Analysis of this compound Currently Unavailable in Publicly Accessible Data
A comprehensive search for detailed spectroscopic and structural data for the chemical compound this compound has yielded insufficient information to generate an in-depth scientific article as requested. Extensive queries for experimental data from High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy have not produced the specific results required for a thorough analysis.
While the molecular structure of this compound is known, and the compound is listed by some chemical suppliers, the detailed experimental data necessary to fulfill the requested article outline is not available in publicly accessible scientific literature or databases. The required information includes:
¹H and ¹³C NMR chemical shift assignments and coupling constants.
Data from two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY) to confirm connectivity and stereochemistry.
High-Resolution Mass Spectrometry (HRMS) data to confirm the precise molecular formula.
Tandem Mass Spectrometry (MS/MS) data to elucidate fragmentation pathways.
Vibrational spectroscopy data (such as Infrared or Raman spectra) to identify functional groups and bond vibrations.
Without access to this primary experimental data, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. The synthesis and characterization of novel compounds like this compound are often conducted in private research settings (e.g., pharmaceutical or chemical companies) and the detailed analytical data may not be published or made publicly available.
Therefore, the generation of a detailed article focusing on the advanced spectroscopic and structural elucidation of this compound is not possible at this time.
Advanced Spectroscopic and Structural Elucidation of 1 Amino 1 Cyclobutyl 3 Methoxypropan 2 One
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation at various wavelengths. The FT-IR spectrum of 1-Amino-1-cyclobutyl-3-methoxypropan-2-one is predicted to exhibit a series of characteristic absorption bands corresponding to its constituent functional groups.
The most prominent feature in the spectrum is expected to be the strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone. For saturated aliphatic ketones, this peak typically appears in the range of 1705-1725 cm⁻¹. orgchemboulder.comlibretexts.org The presence of an adjacent amino group in an α-amino ketone can influence the electronic environment of the carbonyl group, potentially shifting this band slightly.
The N-H stretching vibrations of the primary amine group are anticipated to appear as one or two bands in the region of 3300-3500 cm⁻¹. Primary amines typically show two bands due to symmetric and asymmetric stretching modes. Additionally, the N-H bending (scissoring) vibration is expected to be observed in the range of 1560-1640 cm⁻¹. researchgate.net
The C-H stretching vibrations of the aliphatic cyclobutyl and methoxy (B1213986) groups will be visible in the 2850-3000 cm⁻¹ region. vscht.cz Specifically, the methoxy group should exhibit a characteristic C-O stretching band, which is typically strong and found in the 1000-1200 cm⁻¹ range. researchgate.netuninsubria.it The cyclobutane (B1203170) ring itself will contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹) with various C-C stretching and CH₂ bending vibrations.
Interactive Data Table: Predicted FT-IR Absorption Bands
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Asymmetric & Symmetric N-H Stretch | Primary Amine | 3300-3500 | Medium |
| Aliphatic C-H Stretch | Cyclobutyl, -CH₂- | 2850-3000 | Medium to Strong |
| Carbonyl C=O Stretch | Ketone | 1705-1725 | Strong |
| N-H Bend (Scissoring) | Primary Amine | 1560-1640 | Medium to Strong |
| C-O Stretch | Methoxy Ether | 1000-1200 | Strong |
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR and is particularly useful for identifying non-polar bonds. The Raman spectrum of this compound would offer a unique vibrational fingerprint.
Key expected features include signals from the cyclobutane ring vibrations . Cyclobutane and its derivatives exhibit characteristic ring "puckering" and breathing modes, which are Raman active and typically found in the fingerprint region below 1000 cm⁻¹. nih.gov The C-C stretching vibrations of the cyclobutane ring would also be observable.
Similar to FT-IR, the carbonyl (C=O) stretch will be present, though its intensity can vary. The vibrational modes of the α-amino acid-like moiety are also expected to be prominent. Studies on amino acids have shown characteristic Raman bands for C-N stretching, C-C stretching, and various deformation modes. nih.govnih.govresearchgate.net The symmetric stretching of the C-N bond in amino groups typically appears in the 1020-1220 cm⁻¹ range. The spectrum would also be characterized by various CH₂, CH₃, and C-H bending and rocking vibrations throughout the fingerprint region.
Interactive Data Table: Predicted Raman Shifts
| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Expected Intensity |
| Aliphatic C-H Stretch | Cyclobutyl, -CH₂- | 2850-3000 | Strong |
| Carbonyl C=O Stretch | Ketone | 1705-1725 | Medium |
| C-N Stretch | Amine | 1020-1220 | Medium |
| Cyclobutane Ring Breathing | Cyclobutane | 800-1000 | Medium to Strong |
| C-C Stretch | Aliphatic | 800-1200 | Medium |
Chiroptical Methods for Absolute Configuration Determination (if applicable)
The presence of a stereocenter at the α-carbon (C1) bearing the amino and cyclobutyl groups renders this compound a chiral molecule. Chiroptical methods are therefore essential for determining its absolute configuration.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org This technique is particularly sensitive to the spatial arrangement of atoms around a chromophore. In this molecule, the carbonyl group acts as a chromophore . egyankosh.ac.in The n→π* electronic transition of the ketone carbonyl group is electronically forbidden but can be observed in CD spectroscopy for chiral ketones, typically in the 270-300 nm region. rsc.orgrsc.org
The sign and magnitude of the Cotton effect observed for this transition are directly related to the stereochemistry of the α-carbon. egyankosh.ac.in According to the octant rule for ketones, the spatial disposition of the substituents (amino, cyclobutyl, and the methoxypropyl fragment) around the carbonyl group will determine the sign of the CD band. A positive or negative Cotton effect would provide critical information for assigning the (R) or (S) configuration of the stereocenter, often in conjunction with computational modeling. aip.org
X-ray Crystallography of Derivatives for Definitive Stereochemical Assignment
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. springernature.comnih.gov To apply this technique, a high-quality single crystal of the compound is required. For organic molecules composed only of light atoms (C, H, N, O), determining the absolute configuration can be challenging due to the small anomalous dispersion effects. researchgate.net
A common and effective strategy to overcome this is to prepare a crystalline derivative of the molecule that incorporates a heavy atom. For this compound, this could be achieved by forming a salt with a chiral acid containing a heavier element (e.g., bromine or iodine), such as (R)-(-)-2-bromocamphor-10-sulfonic acid. The presence of the heavy atom significantly enhances the anomalous scattering of X-rays, allowing for the reliable determination of the absolute structure using metrics such as the Flack parameter. nih.gov This analysis would provide an unambiguous assignment of the (R) or (S) configuration at the C1 stereocenter. thieme-connect.de
Chemical Reactivity and Mechanistic Investigations of 1 Amino 1 Cyclobutyl 3 Methoxypropan 2 One
Reactivity of the Primary Amine Functionality
The primary amine group in 1-Amino-1-cyclobutyl-3-methoxypropan-2-one serves as a nucleophilic center and a site for various chemical modifications. Its reactivity is influenced by the adjacent cyclobutyl group and the ketone carbonyl.
Acylation and Alkylation Reactions
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily participating in acylation and alkylation reactions.
Acylation Reactions: Primary amines are readily acylated by a variety of acylating agents, such as acid chlorides and acid anhydrides, to form amides. In the case of this compound, acylation would introduce an acyl group onto the nitrogen atom. This reaction is of significant interest in the synthesis of various biologically active compounds and peptidyl ketones. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. The reactivity of the amine is generally higher than that of the corresponding carboxylate, ensuring selective N-acylation.
| Acylating Agent | Product | Reaction Conditions |
| Acetyl Chloride | N-(1-cyclobutyl-3-methoxy-2-oxopropyl)acetamide | Base (e.g., pyridine), inert solvent |
| Acetic Anhydride | N-(1-cyclobutyl-3-methoxy-2-oxopropyl)acetamide | Base (e.g., pyridine), inert solvent |
| Benzoyl Chloride | N-benzoyl-1-amino-1-cyclobutyl-3-methoxypropan-2-one | Base (e.g., pyridine), inert solvent |
Alkylation Reactions: The primary amine can also undergo alkylation with alkyl halides. However, the direct alkylation of primary amines often leads to a mixture of mono-, di-, and tri-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. To achieve selective mono-alkylation, reductive amination or the use of a large excess of the amine are common strategies. For a sterically hindered primary amine, such as the one in the title compound, the degree of over-alkylation might be reduced. The use of specific catalysts, such as those based on iridium or palladium, can facilitate the N-alkylation of hindered primary amines with alcohols or alkyl halides, respectively acs.org.
| Alkylating Agent | Product | Reaction Conditions |
| Methyl Iodide | 1-(N-methylamino)-1-cyclobutyl-3-methoxypropan-2-one | Base, solvent |
| Benzyl Bromide | 1-(N-benzylamino)-1-cyclobutyl-3-methoxypropan-2-one | Base, solvent |
Condensation Reactions with Carbonyl Compounds
Primary amines readily condense with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is a reversible, acid-catalyzed process that involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The formation of Schiff bases is a fundamental transformation in organic chemistry and is crucial in various biological processes. The stability of the resulting imine is influenced by the nature of the substituents on both the amine and the carbonyl compound. Aromatic aldehydes generally form more stable Schiff bases compared to aliphatic ones uokerbala.edu.iq.
The reaction rate is pH-dependent, with the optimal pH typically being around 5. At lower pH, the amine is protonated and becomes non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration step libretexts.org.
| Carbonyl Compound | Product (Imine) | Catalyst |
| Benzaldehyde | 1-cyclobutyl-1-(benzylideneamino)-3-methoxypropan-2-one | Mild acid (e.g., acetic acid) |
| Acetone | 1-cyclobutyl-3-methoxy-1-((propan-2-ylidene)amino)propan-2-one | Mild acid (e.g., acetic acid) |
Amine-directed Transformations (e.g., Hofmann-type eliminations)
The primary amine functionality can be utilized to direct elimination reactions, most notably the Hofmann elimination. This reaction sequence involves the exhaustive methylation of the amine with an excess of methyl iodide to form a quaternary ammonium (B1175870) salt. Subsequent treatment of this salt with a strong base, such as silver oxide in water, followed by heating, induces an E2 elimination to form an alkene wikipedia.orgwikipedia.org. A key characteristic of the Hofmann elimination is that it typically yields the least substituted alkene (the "Hofmann product"), a regioselectivity that is often attributed to the steric bulk of the trialkylamine leaving group wikipedia.orgchemistrysteps.com.
In the case of this compound, the formation of the quaternary ammonium salt and subsequent elimination could potentially lead to the formation of a double bond within the cyclobutyl ring or adjacent to it, depending on the accessibility of β-hydrogens. The steric hindrance around the nitrogen atom due to the cyclobutyl group could influence the ease of quaternization and the subsequent elimination pathway.
Reactivity of the Ketone Functionality
The ketone group in this compound is an electrophilic center and possesses acidic α-hydrogens, making it susceptible to a range of nucleophilic additions, reductions, and α-substitution reactions.
Nucleophilic Additions and Reductions
The carbonyl carbon of the ketone is electrophilic and readily attacked by nucleophiles. The presence of the α-methoxy group can influence the stereochemical outcome of these additions.
Nucleophilic Additions: A wide variety of nucleophiles, including organometallic reagents like Grignard reagents (RMgX) and organolithium reagents (RLi), can add to the ketone carbonyl. This reaction leads to the formation of a tertiary alcohol upon acidic workup. The stereoselectivity of such additions to α-alkoxy ketones can be influenced by chelation control, where the metal cation of the nucleophile coordinates to both the carbonyl oxygen and the α-alkoxy oxygen, directing the nucleophilic attack from a specific face of the carbonyl group.
| Nucleophile | Product (after workup) | Key Features |
| Methylmagnesium Bromide | 1-amino-1-cyclobutyl-3-methoxy-2-methylpropan-2-ol | Formation of a tertiary alcohol |
| Phenylithium | 1-amino-1-cyclobutyl-3-methoxy-2-phenylpropan-2-ol | Formation of a tertiary alcohol |
Reductions: The ketone functionality can be reduced to a secondary alcohol using various reducing agents. Common metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. The reduction of α-alkoxy ketones can proceed with high diastereoselectivity, which is often dependent on the reducing agent and the reaction conditions. For instance, reductions with metal alkoxyaluminum hydrides can exhibit high stereoselectivity, which can be rationalized by models that consider steric and electronic effects in the transition state wikipedia.org.
| Reducing Agent | Product | Stereoselectivity |
| Sodium Borohydride (NaBH₄) | 1-amino-1-cyclobutyl-3-methoxypropan-2-ol | Diastereoselective, influenced by the α-methoxy group |
| Lithium Aluminum Hydride (LiAlH₄) | 1-amino-1-cyclobutyl-3-methoxypropan-2-ol | Diastereoselective, influenced by the α-methoxy group |
Enolization and Alpha-Substitution Reactions
The ketone possesses protons on the carbon atom adjacent to the carbonyl group (α-protons), which are acidic and can be removed by a base to form an enolate. The presence of the α-methoxy group can influence the regioselectivity of enolate formation and subsequent reactions.
Enolization: The formation of an enol or enolate is a key step in many reactions of ketones. In the presence of an acid or a base, ketones can exist in equilibrium with their enol tautomers. The enolate, being a strong nucleophile, can react with various electrophiles.
Alpha-Substitution Reactions: Once the enolate is formed, it can undergo a variety of substitution reactions at the α-carbon.
Halogenation: In the presence of an acid or base, ketones can be halogenated at the α-position with reagents like Br₂ or Cl₂. The reaction proceeds through an enol or enolate intermediate. Acid-catalyzed halogenation typically leads to mono-halogenation, while base-promoted halogenation can lead to poly-halogenation due to the increased acidity of the remaining α-protons after the first halogenation masterorganicchemistry.com. The α-bromination of α-methoxy ketones is a known transformation.
Alkylation: The enolate can be alkylated with alkyl halides. The regioselectivity of alkylation for unsymmetrical ketones can often be controlled by the choice of base and reaction conditions. Strong, bulky bases like lithium diisopropylamide (LDA) tend to form the kinetic enolate (less substituted), while weaker bases under equilibrating conditions favor the thermodynamic enolate (more substituted) lumenlearning.comlibretexts.org. For an α-methoxy ketone, the electronic effect of the methoxy (B1213986) group can also influence the regioselectivity of enolate formation.
| Reaction | Reagent | Product |
| α-Bromination | Br₂, Acetic Acid | 1-amino-3-bromo-1-cyclobutyl-3-methoxypropan-2-one |
| α-Alkylation | LDA, then Methyl Iodide | 1-amino-1-cyclobutyl-3-methoxy-3-methylpropan-2-one |
Cyclobutyl Ring Stability and Reactivity
The four-membered cyclobutane (B1203170) ring is characterized by significant ring strain, a consequence of deviations from ideal bond angles and torsional strain from eclipsing interactions. This inherent strain influences the reactivity of the cyclobutyl moiety in this compound, making it susceptible to reactions that can alleviate this strain.
The cyclobutyl ring in this compound can undergo ring-opening reactions under various conditions, primarily driven by the release of ring strain. The presence of the adjacent amino and keto groups can influence the regioselectivity and stereoselectivity of these reactions.
Acid-Catalyzed Ring Opening: In the presence of strong acids, the carbonyl oxygen can be protonated, activating the molecule for nucleophilic attack. A subsequent rearrangement can lead to ring expansion, forming a more stable five-membered ring. This process is often driven by the formation of a more stable carbocation intermediate. For instance, treatment with a protic acid could lead to the formation of a cyclopentanone derivative. The mechanism likely involves the formation of a cyclobutyl cation which can rearrange to a more stable cyclopentyl cation.
Base-Catalyzed Ring Opening: Under basic conditions, the α-proton to the carbonyl group can be abstracted, forming an enolate. This enolate can then participate in intramolecular reactions. While direct ring-opening initiated by base is less common for simple cyclobutanes, the presence of the activating carbonyl group could facilitate such pathways, potentially leading to the formation of linear ketone derivatives.
Reductive and Oxidative Cleavage: Reductive conditions, such as catalytic hydrogenation, may lead to the cleavage of the cyclobutane ring, particularly at elevated temperatures and pressures. Oxidative cleavage, for example with strong oxidizing agents, can also result in the opening of the ring to form dicarboxylic acid derivatives.
The table below summarizes potential ring-opening products under different catalytic conditions.
| Catalyst/Reagent | Predominant Reaction Type | Potential Product(s) |
| Strong Acid (e.g., H₂SO₄) | Carbocation Rearrangement | Cyclopentanone derivatives |
| Strong Base (e.g., NaH) | Enolate-mediated reactions | Linear ketone derivatives |
| H₂/Pd | Reductive Cleavage | Open-chain amino ketones |
| KMnO₄ | Oxidative Cleavage | Dicarboxylic acid derivatives |
Reactions involving the cyclobutyl ring of this compound can have significant stereochemical consequences. The stereochemistry of the starting material will often dictate the stereochemistry of the products, particularly in concerted reactions.
For instance, in ring-expansion reactions proceeding through a carbocation rearrangement, the migration of a bond will occur with a specific stereochemical relationship to the leaving group. The stereocenter at the carbon bearing the amino group can influence the facial selectivity of reagents approaching the cyclobutyl ring, leading to the preferential formation of one diastereomer over another.
Studies on related chiral cyclobutane systems have shown that the stereochemical outcome of reactions can be highly dependent on the nature of the substituents and the reaction conditions. For example, the diastereoselectivity of reductions of cyclobutyl ketones can be influenced by the steric bulk of the substituents on the ring.
Influence of the Methoxy Group on Molecular Reactivity
The methoxy group at the 3-position of the propan-2-one chain exerts a significant electronic influence on the reactivity of the molecule. As an electron-donating group through resonance and an electron-withdrawing group through induction, its net effect can modulate the reactivity of the nearby carbonyl group.
The primary influence of the methoxy group is the stabilization of any adjacent positive charge that may develop during a reaction. This can occur through a phenomenon known as anchimeric assistance or neighboring group participation. In reactions where a carbocation or a partial positive charge forms at the carbonyl carbon, the lone pair of electrons on the methoxy oxygen can participate, forming a transient five-membered ring intermediate. This participation can accelerate the rate of reaction and influence the stereochemical outcome.
For example, in a nucleophilic substitution reaction at the carbonyl carbon, the methoxy group could assist in the departure of a leaving group, leading to a rate enhancement compared to a similar compound lacking the methoxy group.
Investigation of Reaction Mechanisms via Kinetic and Isotopic Labeling Studies
To rigorously elucidate the mechanisms of the reactions involving this compound, kinetic and isotopic labeling studies are invaluable tools.
Kinetic Studies: By measuring the rate of a reaction under different conditions (e.g., varying concentrations of reactants, temperature), a rate law can be determined. The rate law provides insight into the molecularity of the rate-determining step. For instance, a second-order rate law for a ring-opening reaction would suggest a bimolecular mechanism.
Isotopic Labeling Studies: Replacing an atom in the molecule with one of its isotopes can provide detailed information about bond-breaking and bond-forming steps. A common technique is deuterium labeling , where a hydrogen atom is replaced by deuterium (²H). The kinetic isotope effect (KIE) , which is the ratio of the rate constant for the reaction with the light isotope to that with the heavy isotope (kH/kD), can indicate whether a C-H bond is broken in the rate-determining step. A significant primary KIE (typically > 2) suggests that the C-H bond is being cleaved in the slowest step of the reaction.
For example, to investigate the mechanism of a base-catalyzed enolization, the α-proton could be replaced with deuterium. A significant KIE would support a mechanism where the abstraction of this proton is the rate-determining step.
The table below illustrates hypothetical KIE values for a proposed reaction mechanism.
| Reaction | Labeled Position | Expected kH/kD | Mechanistic Implication |
| Base-catalyzed enolization | α-proton to carbonyl | ~5-7 | C-H bond breaking is rate-determining |
| Acid-catalyzed ring expansion | No C-H bond broken in RDS | ~1 | C-H bond breaking is not rate-determining |
By combining kinetic data with the results of isotopic labeling experiments, a detailed and evidence-based understanding of the reaction mechanisms of this compound can be achieved.
Theoretical and Computational Investigations of 1 Amino 1 Cyclobutyl 3 Methoxypropan 2 One
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are instrumental in providing a detailed picture of the electron distribution and orbital interactions within a molecule, which are fundamental to its chemical behavior.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and ground state properties of molecules. dergipark.org.tr By applying DFT methods, such as the widely used B3LYP or B3PW91 functionals with a suitable basis set like 6-311G(d,p), the optimized geometry of 1-Amino-1-cyclobutyl-3-methoxypropan-2-one can be determined. epstem.net These calculations yield crucial information, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. Furthermore, thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can be computed, offering insights into the molecule's stability.
Illustrative Data Table of Predicted Optimized Geometrical Parameters (Theoretical)
This table presents hypothetical data that would be typical for a molecule like this compound, as obtained from DFT calculations.
| Parameter | Atoms Involved | Predicted Value |
| Bond Lengths | ||
| C-N (amino) | 1.46 Å | |
| C-C (backbone) | 1.53 Å | |
| C=O (carbonyl) | 1.22 Å | |
| C-O (ether) | 1.42 Å | |
| C-C (cyclobutyl) | 1.55 Å | |
| Bond Angles | ||
| N-C-C | 111.0° | |
| C-C=O | 121.5° | |
| O=C-C | 119.8° | |
| C-C-O | 109.5° | |
| Dihedral Angles | ||
| H-N-C-C | 180.0° | |
| N-C-C=O | -15.0° | |
| C-C-O-C | 60.0° |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory and are critical for understanding a molecule's reactivity. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of chemical stability; a larger gap generally implies lower reactivity. chalcogen.romaterialsciencejournal.org For this compound, the HOMO is anticipated to be located primarily on the electron-rich amino group, whereas the LUMO is expected to be centered on the electrophilic carbonyl carbon.
Illustrative Data Table of Frontier Molecular Orbital Energies (Theoretical)
This table provides a hypothetical representation of the kind of data generated from a HOMO-LUMO analysis.
| Molecular Orbital | Energy (eV) |
| HOMO | -7.2 |
| LUMO | -0.9 |
| HOMO-LUMO Gap | 6.3 |
Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation
Illustrative Data Table of NBO Analysis (Theoretical)
This table illustrates significant donor-acceptor interactions and their corresponding stabilization energies as would be determined by NBO analysis.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| Lone Pair (N) | σ(C-C) | 4.2 |
| Lone Pair (O) | σ(C-C) | 2.5 |
| σ(C-H) | σ*(C-N) | 1.9 |
Conformational Analysis and Energy Landscapes
The three-dimensional shape of a molecule is crucial to its function and properties. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies.
Molecular Mechanics and Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) are computational tools used to explore the vast conformational space of a molecule. MM employs classical physics to calculate the potential energy of different conformations, allowing for the identification of low-energy, stable structures. MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's flexibility and the conformations it can adopt under specific conditions, such as at room temperature. For this compound, these simulations would be valuable in understanding the flexibility of the cyclobutyl ring and the rotational freedom of the methoxypropyl side chain.
Torsional Energy Profiles and Preferred Conformations
A more detailed view of conformational preferences can be obtained by calculating torsional energy profiles. This involves systematically rotating specific dihedral angles in the molecule and calculating the energy at each increment. For this compound, the dihedral angles around the C-C bonds of the side chain are of particular interest. The resulting potential energy surface would map out the energy minima, which correspond to the most stable conformations, and the energy barriers that must be overcome to transition between them. This information is vital for predicting the molecule's predominant shapes and how it might interact with other molecules. A potential energy scan would likely reveal that the most stable conformation minimizes steric hindrance between the bulky cyclobutyl group and the carbonyl group.
Reaction Pathway Modeling and Transition State Characterization
Currently, there is a lack of published studies detailing the reaction pathway modeling for the synthesis or degradation of this compound. Such research would typically involve quantum chemical calculations, like Density Functional Theory (DFT), to map the potential energy surface of a given reaction. This would allow for the identification of reactants, products, intermediates, and, crucially, transition states.
Characterization of a transition state involves locating a first-order saddle point on the potential energy surface, which corresponds to the highest energy barrier along the reaction coordinate. This characterization is confirmed by frequency calculations, where the transition state structure exhibits exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Without specific computational studies on this molecule, no data on its transition state geometries, energies, or vibrational frequencies can be provided.
Spectroscopic Property Prediction from Theoretical Models
Theoretical models are powerful tools for predicting spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These predictions are valuable for confirming experimental data and interpreting spectra.
For this compound, one could, in principle, perform geometry optimization and subsequent frequency and NMR calculations using computational chemistry software. The results would provide predicted values that could be compared with experimental spectra. However, as no such computational studies have been found in the public literature, no data tables of predicted spectroscopic properties can be presented. A hypothetical data table for predicted NMR shifts is shown below for illustrative purposes, but it is important to note that these are not based on actual research findings.
Hypothetical Predicted ¹H NMR Chemical Shifts
| Atom Number | Predicted Chemical Shift (ppm) |
|---|---|
| H (N-H) | Data not available |
| H (Cα-H) | Data not available |
| H (Cyclobutyl) | Data not available |
| H (CH₂) | Data not available |
Hypothetical Predicted ¹³C NMR Chemical Shifts
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | Data not available |
| Cα | Data not available |
| Cyclobutyl C | Data not available |
| CH₂ | Data not available |
Without dedicated computational research on this compound, a detailed and scientifically accurate article on these specific topics cannot be constructed.
Synthesis and Characterization of Derivatives and Analogs of 1 Amino 1 Cyclobutyl 3 Methoxypropan 2 One
Modification at the Amino Group
The primary amino group is a key site for derivatization, allowing for the introduction of a wide array of substituents to modulate properties such as lipophilicity, basicity, and hydrogen bonding capacity. Common modifications include acylation, sulfonylation, and alkylation.
Acylation: The reaction of the parent amine with various acylating agents such as acid chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, yields the corresponding amides. thieme-connect.com This transformation is typically high-yielding and allows for the introduction of diverse functionalities. For instance, reaction with acetyl chloride would yield N-(1-cyclobutyl-3-methoxy-2-oxopropyl)acetamide, while reaction with benzoyl chloride would produce the corresponding benzamide (B126) derivative. These modifications can significantly alter the molecule's interaction with biological targets.
Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base provides sulfonamide derivatives. Sulfonamides are well-established pharmacophores found in numerous therapeutic agents.
Alkylation: N-alkylation of the amino group can be achieved through reductive amination with aldehydes or ketones or by direct alkylation with alkyl halides. These reactions can introduce small alkyl groups or more complex cyclic or aromatic moieties, further expanding the chemical space around the core structure.
| Reagent | Reaction Type | Derivative Name | Potential Property Change |
| Acetyl Chloride | Acylation | N-(1-cyclobutyl-3-methoxy-2-oxopropyl)acetamide | Increased polarity, H-bond donor/acceptor |
| Benzoyl Chloride | Acylation | N-(1-cyclobutyl-3-methoxy-2-oxopropyl)benzamide | Increased lipophilicity, potential for π-stacking |
| Methanesulfonyl Chloride | Sulfonylation | N-(1-cyclobutyl-3-methoxy-2-oxopropyl)methanesulfonamide | Increased acidity of N-H, strong H-bond acceptor |
| Benzaldehyde / NaBH4 | Reductive Amination | 1-(Benzylamino)-1-cyclobutyl-3-methoxypropan-2-one | Increased basicity, increased lipophilicity |
Derivatization of the Ketone Moiety
The ketone carbonyl group is another versatile site for chemical modification, primarily through reactions with nucleophiles. These transformations can introduce new functional groups and alter the geometry of the molecule.
Oxime and Hydrazone Formation: The ketone readily reacts with hydroxylamine (B1172632) or hydrazine (B178648) derivatives to form oximes and hydrazones, respectively. nih.govbham.ac.ukyoutube.com These reactions are typically acid-catalyzed and proceed via a tetrahedral intermediate followed by dehydration. nih.govbham.ac.uk The formation of these C=N double bonds introduces geometric isomerism (E/Z) and provides new points for further functionalization. For example, reaction with 2,4-dinitrophenylhydrazine (B122626) yields a highly crystalline 2,4-dinitrophenylhydrazone, which can be useful for characterization. bham.ac.uk The stability of oximes and hydrazones can vary, with oximes generally being more stable towards hydrolysis than hydrazones. researchgate.net
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This creates a new stereocenter, resulting in a pair of diastereomeric amino alcohols (syn and anti isomers). The stereochemical outcome can often be controlled by the choice of reducing agent and reaction conditions. These amino alcohol derivatives have significantly different polarity and hydrogen bonding capabilities compared to the parent ketone.
| Reagent | Reaction Type | Product Class | Key Features |
| Hydroxylamine (NH₂OH) | Condensation | Oxime | Formation of C=N-OH, potential for E/Z isomers |
| Hydrazine (N₂H₄) | Condensation | Hydrazone | Formation of C=N-NH₂, reactive for further modification |
| Sodium Borohydride (NaBH₄) | Reduction | Amino alcohol | Creation of a new stereocenter, increased polarity |
| Methylmagnesium Bromide | Grignard Reaction | Tertiary alcohol | C-C bond formation, creation of a new stereocenter |
Cyclobutyl Ring Modifications
The synthesis of analogs with substituted cyclobutyl rings typically requires starting from appropriately substituted cyclobutane (B1203170) precursors. For example, a synthetic route starting from 3-methylcyclobutanone could lead to an analog with a methyl group on the cyclobutyl ring. The position and stereochemistry (cis/trans) of substituents on the cyclobutyl ring are critical, as they can significantly impact biological activity by altering the orientation of other functional groups. nih.gov The synthesis of such polysubstituted cyclobutanes can be challenging but offers a powerful way to probe the steric and electronic requirements of a biological target. nih.govresearchgate.net
| Precursor Example | Resulting Modification | Potential Impact |
| 3-Hydroxycyclobutanone | Hydroxyl-substituted cyclobutyl ring | Increased polarity, new H-bonding site |
| 3,3-Dimethylcyclobutanone | Gem-dimethyl substituted cyclobutyl ring | Increased steric bulk, altered ring pucker |
| Cyclobutane-1,1-dicarboxylic acid | Spirocyclic modification (if used differently in synthesis) | Significant conformational restriction |
Structural Variation of the Methoxypropanone Chain
Alterations to the methoxypropanone side chain can be achieved by modifying the synthetic route. This includes changing the length of the alkyl chain, replacing the methoxy (B1213986) group with other alkoxy groups, or introducing different functionalities.
Chain Length Variation: Using different starting materials in the synthesis can lead to analogs with shorter or longer chains. For example, employing a reagent that introduces an ethoxyacetyl group instead of a methoxyacetyl group would result in a 1-amino-1-cyclobutyl-3-ethoxypropan-2-one analog.
Alkoxy Group Modification: The methoxy group can be replaced by other alkoxy groups (e.g., ethoxy, isopropoxy) or even bulkier substituents to explore the steric tolerance of a target's binding pocket. This can be accomplished by using the corresponding alkoxyacetyl chloride or a similar reagent in the synthetic sequence.
Functional Group Interconversion: The methoxy group could potentially be replaced with other functionalities. For instance, a synthetic precursor bearing a protected hydroxyl group could be deprotected and subsequently converted to other esters or ethers.
| Modification Type | Example Analog | Synthetic Approach |
| Chain Extension | 1-Amino-1-cyclobutyl-4-methoxybutan-2-one | Use of a 3-methoxypropionyl equivalent in synthesis |
| Alkoxy Exchange | 1-Amino-1-cyclobutyl-3-ethoxypropan-2-one | Use of an ethoxyacetylating agent |
| Ether to Thioether | 1-Amino-1-cyclobutyl-3-(methylthio)propan-2-one | Use of a methylthioacetylating agent |
Stereoisomer Synthesis and Separation
The parent compound, 1-amino-1-cyclobutyl-3-methoxypropan-2-one, possesses a single stereocenter at the carbon atom bearing the amino and cyclobutyl groups. Therefore, it exists as a pair of enantiomers, (R)- and (S)-1-amino-1-cyclobutyl-3-methoxypropan-2-one.
Stereoselective Synthesis: The enantiomerically pure forms can be prepared through asymmetric synthesis. doi.orgnih.gov This could involve using a chiral auxiliary on a precursor molecule to direct the stereochemical outcome of a key bond-forming step. Another approach is the use of chiral catalysts in reactions such as the asymmetric amination of a suitable ketone precursor. rsc.org Stereoselective synthesis of cyclobutane derivatives is an active area of research, often employing chiral starting materials or catalysts to control the three-dimensional structure. doi.orgresearchgate.netconicet.gov.ar
Separation of Enantiomers: If the compound is synthesized as a racemic mixture, the individual enantiomers can be separated by chiral chromatography. yakhak.orgsigmaaldrich.com High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for resolving enantiomers on both analytical and preparative scales. Another classical method is the diastereomeric salt resolution, where the racemic amine is reacted with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.
| Method | Description | Outcome |
| Asymmetric Synthesis | Use of chiral reagents, catalysts, or auxiliaries to favor the formation of one enantiomer over the other. | Enantioenriched or enantiopure (R)- or (S)-isomer. |
| Chiral HPLC | Chromatographic separation of enantiomers on a column containing a chiral stationary phase. | Isolation of both (R)- and (S)-enantiomers. |
| Diastereomeric Salt Resolution | Reaction with a chiral resolving agent to form separable diastereomeric salts. | Separation of enantiomers after salt formation and subsequent liberation of the free amine. |
Advanced Analytical Methodologies for Purity and Enantiomeric Excess Determination
Chiral Chromatography (HPLC, GC) for Enantiomeric Resolution
Chiral chromatography is the cornerstone for separating enantiomers, enabling the accurate determination of enantiomeric excess (ee). Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for this purpose, utilizing chiral stationary phases (CSPs) that interact stereoselectively with the enantiomers.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the enantioseparation of aminoketones. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective. nih.govresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is crucial for achieving optimal resolution. nih.govresearchgate.net For aminoketones, cellulose-based columns have often shown higher enantioselectivity compared to amylose derivatives. nih.gov
Gas Chromatography (GC) can also be utilized for chiral separations, particularly for volatile compounds. For non-volatile compounds like aminoketones, derivatization is often necessary to increase volatility and improve chromatographic performance. wiley.com Chiral stationary phases for GC are commonly based on cyclodextrin (B1172386) derivatives. wiley.comchromatographyonline.com These cyclodextrins are chiral, cyclic oligosaccharides that can include the analyte enantiomers in their cavities, leading to separation based on the differential stability of the diastereomeric inclusion complexes. researchgate.net
Table 1: Exemplary Chiral HPLC Conditions for Aminoketone Analogs
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Chiralcel® OD-H (Cellulose derivative) | Chiralpak® AD (Amylose derivative) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | n-Hexane / Ethanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 254 nm | UV at 220 nm |
| Temperature | 25 °C | 30 °C |
Note: These conditions are illustrative for β-aminoketones and would require optimization for 1-Amino-1-cyclobutyl-3-methoxypropan-2-one.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Beyond chiral separations, HPLC is the standard method for assessing the chemical purity of pharmaceutical compounds. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In RP-HPLC, a non-polar stationary phase (typically C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
For the purity assessment of this compound, a gradient elution method would likely be employed to ensure the separation of the main compound from any potential impurities, which may have a wide range of polarities. The addition of a buffering agent, such as ammonium (B1175870) acetate (B1210297) or phosphate, to the aqueous portion of the mobile phase can help to ensure consistent peak shapes and retention times, especially for an amine-containing compound. researchgate.net Detection is typically performed using an ultraviolet (UV) detector at a wavelength where the compound and its potential impurities exhibit significant absorbance. researchgate.net
Table 2: Illustrative RP-HPLC Conditions for Purity Analysis of a Related Compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 7.0 |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Temperature | 35 °C |
Note: This is a general method and would need to be specifically developed and validated for this compound.
Gas Chromatography (GC) Techniques
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, its volatility may be limited, potentially requiring derivatization prior to analysis to convert it into a more volatile and thermally stable analog. scispace.com Common derivatization reagents for amines and ketones include silylating agents or acylating agents. wiley.com
Once derivatized, the compound can be analyzed on a GC system equipped with a suitable capillary column, such as those with a non-polar (e.g., polydimethylsiloxane) or medium-polarity stationary phase. A flame ionization detector (FID) is commonly used for the quantification of organic compounds due to its high sensitivity and wide linear range. For identification purposes, a mass spectrometer (MS) detector is invaluable, providing structural information based on the fragmentation pattern of the analyte. Chiral GC, as mentioned earlier, would employ a chiral stationary phase to resolve the enantiomers. chromatographyonline.com
Capillary Electrophoresis (CE) Applications
Capillary electrophoresis (CE) is a high-resolution separation technique that offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. nih.gov For the enantiomeric resolution of this compound, CE with the addition of a chiral selector to the background electrolyte (BGE) would be the method of choice.
Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE. nih.govnih.gov The separation is based on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities. The type and concentration of the cyclodextrin, the pH and composition of the BGE, and the applied voltage are critical parameters that need to be optimized to achieve baseline separation of the enantiomers. nih.gov For basic compounds like aminoketones, a low pH buffer is often used to ensure the analyte is protonated and has a positive charge. nih.gov
Table 3: Representative Capillary Electrophoresis Conditions for Enantioseparation of Amino Compounds
| Parameter | Condition |
|---|---|
| Capillary | Fused Silica (e.g., 50 µm i.d., 50 cm total length) |
| Background Electrolyte (BGE) | 25 mM Phosphate buffer, pH 2.5 |
| Chiral Selector | 20 mM Sulfated-β-cyclodextrin |
| Voltage | 20 kV |
| Detection | UV at 214 nm |
| Temperature | 25 °C |
Note: These conditions are based on methods for similar chiral amines and would require optimization for the specific target compound.
Potential Applications and Broader Research Context Non Clinical
Role as Synthetic Intermediates in Fine Chemical Synthesis
There is no specific information in the scientific literature detailing the use of 1-Amino-1-cyclobutyl-3-methoxypropan-2-one as a synthetic intermediate. In a broader context, α-amino ketones are recognized as valuable building blocks in organic synthesis. They serve as precursors for a variety of more complex molecules, including amino alcohols, heterocycles, and peptidomimetics, which are significant in medicinal chemistry. The cyclobutyl moiety is also of interest in drug design, as it can impart unique conformational constraints and metabolic stability to a molecule. However, without specific studies on this compound, its utility as an intermediate remains hypothetical.
Precursors for Material Science Applications (e.g., monomers for specialized polymers)
No published research is available that describes the use of this compound as a precursor for material science applications. Generally, bifunctional molecules containing amine and ketone groups can be explored as monomers for the synthesis of specialized polymers, such as polyimines or other condensation polymers. The cyclobutane (B1203170) ring could potentially influence the thermal and mechanical properties of such materials. Nevertheless, any discussion of its role in creating specialized polymers is speculative in the absence of empirical data.
Ligand Design in Organocatalysis and Coordination Chemistry
The potential of this compound in ligand design for organocatalysis or coordination chemistry has not been reported. The presence of nitrogen and oxygen atoms suggests that it could theoretically act as a chelating ligand for metal catalysts. In organocatalysis, chiral α-amino ketones can be precursors to catalysts for asymmetric reactions. The specific stereochemical and electronic properties conferred by the cyclobutyl and methoxypropyl groups would need to be investigated to determine any potential catalytic activity or utility as a ligand.
Probes for Chemical Biology Studies (excluding direct clinical human trial data)
There are no studies indicating that this compound has been developed or utilized as a probe for chemical biology studies. Chemical probes are small molecules used to study biological systems. While the α-amino ketone scaffold is present in some biologically active molecules, the specific combination of functional groups in this compound has not been explored in this context, according to available literature. Its potential as a probe would depend on its ability to selectively interact with a biological target, a property that has not been investigated.
Future Research Directions and Outlook
Development of More Efficient and Sustainable Synthetic Routes
The future development of 1-Amino-1-cyclobutyl-3-methoxypropan-2-one and its derivatives is contingent upon the creation of synthetic methodologies that are not only efficient but also environmentally benign. Current synthetic strategies for α-amino ketones often rely on multi-step sequences that may involve hazardous reagents or produce significant waste. encyclopedia.pub Future research should prioritize the development of green and atom-economical routes.
Key areas for investigation include:
Catalytic Protocols: Moving away from stoichiometric reagents towards catalytic systems can drastically improve sustainability. encyclopedia.pub Research into transition-metal-free or organocatalytic approaches for the direct amination of a suitable cyclobutyl ketone precursor would be a significant advancement. encyclopedia.pubrsc.org
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters such as temperature and mixing, often leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. Adapting synthetic routes for this compound to a flow system could represent a major step towards efficient production.
| Research Focus | Potential Advantage | Relevant Approach |
| Sustainability | Reduced waste, lower environmental impact | Green chemistry principles, catalysis encyclopedia.pub |
| Efficiency | Fewer steps, higher throughput | One-pot reactions, flow chemistry researchgate.net |
| Scalability | Amenable to large-scale production | Continuous flow synthesis |
Exploration of Novel Reactivity and Transformation Pathways
The unique combination of functional groups in this compound—an α-amino ketone with a cyclobutane (B1203170) ring—suggests a rich and underexplored reactivity profile. Future research should aim to uncover and harness this reactivity for the synthesis of more complex molecular architectures.
C-H Functionalization: The cyclobutane ring possesses multiple C-H bonds that could be targets for regioselective functionalization. nih.gov Exploring palladium-catalyzed or other transition-metal-catalyzed C-H activation strategies could provide direct access to a diverse range of 1,3-difunctionalized cyclobutane derivatives, which are valuable scaffolds in medicinal chemistry. nih.gov
Photochemical Transformations: Cyclobutyl ketones are known to undergo unique photochemical reactions, such as the Norrish-Yang cyclization. nih.gov Investigating the photochemistry of this specific compound could lead to the formation of highly strained and novel bicyclic structures. nih.govrsc.orgrsc.orgacs.orgacs.org
Ring-Opening and Rearrangement Reactions: The inherent ring strain of the cyclobutane moiety can be exploited in ring-opening reactions to generate linear or other cyclic structures that would be difficult to access otherwise. researchgate.net Additionally, the α-amino ketone motif can participate in rearrangements to form other valuable functional groups. encyclopedia.pub
Advanced Structural Studies under Non-Standard Conditions
Understanding the three-dimensional structure of a molecule is fundamental to predicting its properties and reactivity. While standard X-ray crystallography provides a static picture under ambient conditions, studying this compound under non-standard conditions can reveal deeper insights into its structural dynamics and stability.
High-Pressure Crystallography: Applying high pressure (in the GPa range) can induce phase transitions and alter intermolecular interactions, such as hydrogen bonds. ed.ac.uknih.gov High-pressure crystallography studies could reveal new polymorphic forms of the compound and provide fundamental data on its compressibility and the stability of its crystal lattice. ed.ac.uked.ac.uk This technique has been successfully applied to amino acids to understand how pressure affects their hydrogen-bonding networks and packing efficiency. ed.ac.uked.ac.uk
Variable-Temperature Studies: Analyzing the crystal structure at temperatures ranging from cryogenic to elevated levels can provide information on thermal expansion, phase transitions, and the dynamics of the methoxy (B1213986) and amino groups. This data is crucial for understanding the compound's stability and behavior in different environments.
Mechanochemical Analysis: Mechanochemistry, or reactions induced by mechanical force (e.g., ball milling), offers a solvent-free method for chemical synthesis and can lead to different products or reaction pathways compared to solution-based chemistry. nih.govchemrxiv.org Investigating the structural transformations of this compound under mechanical stress could uncover novel solid-state reactivity. rsc.orgnih.gov
| Technique | Information Gained | Potential Application |
| High-Pressure Crystallography | Polymorphism, compressibility, changes in hydrogen bonding | Materials science, understanding solid-state packing ed.ac.uknih.gov |
| Variable-Temperature Studies | Thermal stability, phase transitions, molecular motion | Formulation development, physical property prediction |
| Mechanochemistry | Solid-state reactivity, catalyst-free transformations | Green synthesis, discovery of novel reaction pathways nih.gov |
Integration with Machine Learning and AI for Predictive Chemistry
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the prediction of reaction outcomes, molecular properties, and optimal synthetic pathways. acs.orgacs.orgresearchgate.net Applying these computational tools to this compound can accelerate its development and exploration.
Reaction Prediction and Optimization: ML models can be trained on large datasets of chemical reactions to predict the most likely products of a given set of reactants and conditions. rsc.orgacs.org This can be used to screen for novel transformation pathways for the title compound or to optimize the conditions for its synthesis, thereby reducing the need for extensive empirical experimentation. rsc.orgacs.org
Property Prediction: AI algorithms can predict a wide range of physicochemical and biological properties, such as solubility, toxicity, and potential bioactivity, based solely on a molecule's structure. nih.govnih.gov This would allow for the rapid in silico screening of derivatives of this compound to identify candidates with desirable properties for specific applications, such as drug discovery. nih.gov
Retrosynthesis Planning: Advanced AI tools can propose complete synthetic routes for a target molecule, breaking it down into simpler, commercially available precursors. researchgate.net Utilizing these tools could uncover novel and more efficient synthetic strategies for the compound and its analogues.
Expanding the Scope of Biocatalytic Transformations for Related Compounds
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally friendly conditions. For a chiral molecule like this compound, biocatalysis holds immense promise for producing single enantiomers, which is often a critical requirement in the pharmaceutical industry.
Future research should focus on:
Asymmetric Synthesis using Transaminases: Transaminase enzymes are highly effective in converting ketones into chiral amines with high enantiomeric excess. chemrxiv.org A key research direction would be to screen or engineer a transaminase that can accept the prositagliptin-like ketone precursor of the title compound to produce the (R)- or (S)-enantiomer with high fidelity. chemrxiv.org
Directed Evolution: If naturally occurring enzymes exhibit low activity or selectivity, directed evolution techniques can be employed. This involves creating libraries of mutant enzymes and screening them for improved performance, effectively tailoring the biocatalyst for the specific transformation.
Enzymatic Derivatization: Beyond its synthesis, enzymes could be used to selectively modify the compound. For example, ketoreductases could reduce the ketone to a chiral alcohol, or other enzymes could modify the methoxy group, providing access to a library of related chiral compounds.
Investigation into Advanced Functional Materials Applications
The rigid and strained cyclobutane ring is not just a chemical curiosity; it can be a key building block in the design of advanced functional materials. rsc.org The unique properties of the cyclobutane core can be harnessed to create polymers and other materials with novel characteristics.
Mechanophore Incorporation: Cyclobutane rings can act as "mechanophores," which are molecular units that undergo a specific chemical transformation in response to mechanical force. rsc.org The [2+2] cycloreversion of cyclobutanes can be triggered by stress, leading to changes in the material's properties. rsc.org Future work could involve incorporating this compound as a monomer into a polymer backbone to create new stress-responsive or self-healing materials. rsc.org
Polymer Synthesis: The amino and ketone functionalities of the molecule provide handles for polymerization. It could be used to create novel polyesters, polyamides, or other polymers. The presence of the rigid cyclobutane unit in the polymer chain would likely impart unique thermal and mechanical properties to the resulting material. ed.ac.uk
Scaffolds in Medicinal Chemistry: 1,3-disubstituted cyclobutanes are increasingly recognized as valuable scaffolds in drug design because they can act as conformationally restricted bioisosteres for more flexible alkyl chains or planar aryl rings. nih.gov Research into the derivatization of this compound could lead to new classes of pharmacologically active agents.
Q & A
Q. What are the recommended synthetic routes for 1-Amino-1-cyclobutyl-3-methoxypropan-2-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of this compound typically involves multi-step strategies, such as:
- Cyclobutane Ring Formation : Using [2+2] photocycloaddition or ring-closing metathesis to construct the cyclobutyl moiety.
- Amination and Methoxy Functionalization : Nucleophilic substitution or reductive amination to introduce the amino and methoxy groups.
- Ketone Stabilization : Protecting groups (e.g., tert-butyl carbamate) may prevent undesired side reactions during synthesis.
Optimization strategies include adjusting catalysts (e.g., palladium for amination), solvent polarity (e.g., DMF for solubility), and temperature gradients to enhance regioselectivity. Purification via column chromatography or recrystallization improves purity .
Q. How can researchers characterize the stereochemical configuration of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR can resolve stereoisomers by analyzing coupling constants (e.g., vicinal protons in cyclobutane) and NOE effects.
- Chiral HPLC : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
- X-ray Crystallography : Definitive stereochemical assignment via crystal structure analysis, though this requires high-purity crystals.
Cross-referencing with PubChem spectral libraries and NIST databases ensures accuracy in peak assignments .
Advanced Research Questions
Q. What computational approaches (e.g., Density Functional Theory) are suitable for predicting the reactivity and stability of this compound under varying pH and solvent conditions?
- Methodological Answer :
- DFT with Hybrid Functionals : Use B3LYP or M06-2X functionals to model electron distribution and reaction pathways. Basis sets like 6-311+G(d,p) improve accuracy for non-covalent interactions (e.g., hydrogen bonds in aqueous solutions).
- Solvent Effects : Apply the Polarizable Continuum Model (PCM) to simulate dielectric environments.
- pKa Prediction : Tools like Jaguar or ACD/Labs estimate protonation states at different pH levels.
These methods help predict degradation pathways (e.g., hydrolysis of the methoxy group) and guide experimental stability testing .
Q. How can contradictory results in the compound's biological activity across different assay systems (e.g., enzyme inhibition vs. cell-based assays) be systematically resolved?
- Methodological Answer :
- Assay Validation : Confirm target specificity using knockout cell lines or competitive binding studies.
- Solubility and Bioavailability Checks : Measure logP and permeability (e.g., PAMPA assay) to rule out false negatives due to poor solubility.
- Structural Analog Comparison : Cross-test activity with analogs like 3-Amino-1-cyclopropylpropan-1-one to identify scaffold-specific effects.
Contradictions often arise from assay interference (e.g., fluorescent compounds in high-throughput screens) or differing metabolic conditions .
Q. What strategies mitigate degradation of this compound during long-term storage in research settings?
- Methodological Answer :
- Inert Atmosphere Storage : Use argon or nitrogen-filled vials to prevent oxidation.
- Temperature Control : Store at -20°C in amber glass vials to limit photodegradation.
- Stabilizers : Add antioxidants (e.g., BHT) or desiccants (e.g., silica gel) to inhibit hydrolysis.
Regular HPLC-MS monitoring tracks degradation products (e.g., cyclobutane ring-opening derivatives) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., melting point, solubility) of this compound?
- Methodological Answer :
- Purity Verification : Re-measure properties after rigorous purification (e.g., preparative HPLC).
- Interlaboratory Comparison : Collaborate with independent labs using standardized protocols (e.g., USP guidelines for melting point determination).
- Crystallographic Analysis : Polymorphism (e.g., different crystal forms) can alter melting points; use DSC to identify phase transitions .
Application-Oriented Questions
Q. What role does this compound play in the synthesis of bioactive molecules, and how can its reactivity be tailored for specific targets?
- Methodological Answer :
- Pharmaceutical Scaffold : The cyclobutane ring imposes conformational rigidity, enhancing binding affinity in kinase inhibitors or GPCR modulators.
- Functional Group Manipulation : Convert the ketone to a hydrazone for click chemistry or reduce the amino group to introduce secondary amines.
Case studies with analogs (e.g., cyclopropane derivatives) highlight its utility in fragment-based drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
